molecular formula C14H19N B7966478 2',3'-Dihydro-1'H-spiro[cyclohexane-1,4'-quinoline]

2',3'-Dihydro-1'H-spiro[cyclohexane-1,4'-quinoline]

Cat. No.: B7966478
M. Wt: 201.31 g/mol
InChI Key: JTXGABDSAOENNB-UHFFFAOYSA-N
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Description

2’,3’-Dihydro-1’H-spiro[cyclohexane-1,4’-quinoline] is a heterocyclic compound with a unique spiro structure, which means it has two rings connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dihydro-1’H-spiro[cyclohexane-1,4’-quinoline] typically involves the reaction of cyclohexanone with an appropriate quinoline derivative under acidic conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst in methanol (MeOH) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic medium.

    Reduction: NaBH₄ in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

2’,3’-Dihydro-1’H-spiro[cyclohexane-1,4’-quinoline] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Dihydro-1’H-spiro[cyclohexane-1,4’-quinoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

  • 2’,4’-Dihydro-1’H-spiro[cyclohexane-1,3’-quinoline]
  • 3’,4’-Dihydro-1’H-spiro[cyclohexane-1,2’-quinoline]
  • Spiro[cyclohexane-1,2’-quinoline] derivatives

Uniqueness: 2’,3’-Dihydro-1’H-spiro[cyclohexane-1,4’-quinoline] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

spiro[2,3-dihydro-1H-quinoline-4,1'-cyclohexane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-4-8-14(9-5-1)10-11-15-13-7-3-2-6-12(13)14/h2-3,6-7,15H,1,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXGABDSAOENNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCNC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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